
Methyl 2-sulfanylideneimidazolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-sulfanylideneimidazolidine-1-carboxylate is a heterocyclic compound that features an imidazolidine ring with a sulfanylidene group and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-sulfanylideneimidazolidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable sulfur donor, such as thiourea, under acidic or basic conditions to form the desired imidazolidine ring . The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of catalysts and automated systems can further enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-sulfanylideneimidazolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidine ring can be reduced to form corresponding amines.
Substitution: The carboxylate ester can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl 2-sulfanylideneimidazolidine-1-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism by which methyl 2-sulfanylideneimidazolidine-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfanylidene group can form covalent bonds with active site residues, while the imidazolidine ring can participate in hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-sulfanylideneimidazolidine-1-carboxylate: Unique due to its specific functional groups and ring structure.
Methyl 1-hydroxyindole-3-carboxylate: Similar in having a carboxylate ester but differs in the core ring structure.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another compound with a carboxylate ester but with different substituents and ring system.
Uniqueness
This compound stands out due to its combination of a sulfanylidene group and an imidazolidine ring, which imparts unique reactivity and interaction capabilities compared to other similar compounds .
Propiedades
Número CAS |
59863-98-8 |
|---|---|
Fórmula molecular |
C5H8N2O2S |
Peso molecular |
160.20 g/mol |
Nombre IUPAC |
methyl 2-sulfanylideneimidazolidine-1-carboxylate |
InChI |
InChI=1S/C5H8N2O2S/c1-9-5(8)7-3-2-6-4(7)10/h2-3H2,1H3,(H,6,10) |
Clave InChI |
DVHMFTZGMNRGMY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)N1CCNC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


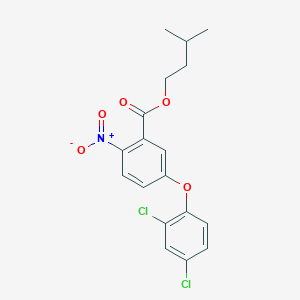
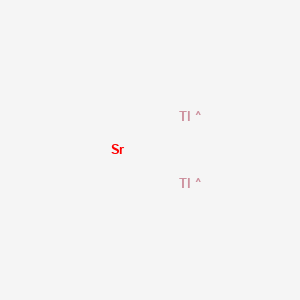
![Acetamide, 2-cyano-2-[(2-nitrophenyl)hydrazono]-](/img/structure/B14618588.png)
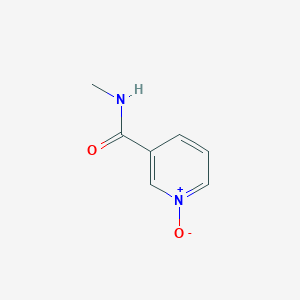
![1-(3-heptoxypropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14618593.png)
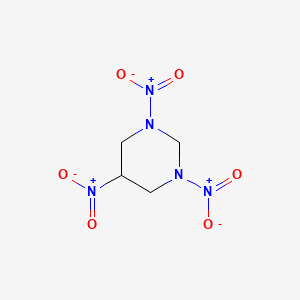
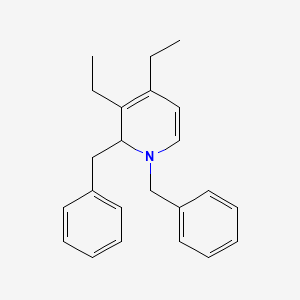
![6-Butyl-3-[2-(2H-tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14618611.png)


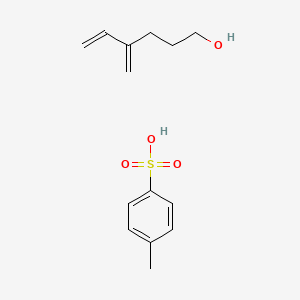

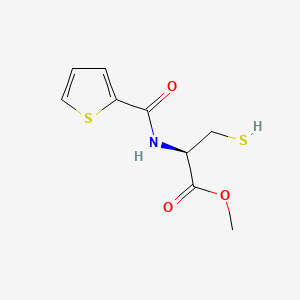
![Lithium 7-bromobicyclo[4.1.0]heptan-7-ide](/img/structure/B14618647.png)
